molecular formula C20H17NO5 B011887 (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxopyrrolidine-2-carboxylic acid CAS No. 106982-77-8

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxopyrrolidine-2-carboxylic acid

货号: B011887
CAS 编号: 106982-77-8
分子量: 351.4 g/mol
InChI 键: MLXGNRPYKJINKM-KRWDZBQOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxopyrrolidine-2-carboxylic acid (CAS: 106982-77-8) is a chiral Fmoc-protected pyrrolidine derivative with a molecular formula of C₂₀H₁₇NO₅ and a molecular weight of 351.35 g/mol . Its structure features a five-membered pyrrolidone ring with a carboxylic acid group at the C2 position and an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group at the N1 position. This compound is primarily used in solid-phase peptide synthesis (SPPS) as a constrained building block to introduce conformational rigidity or stereochemical control . It is stored under dry, sealed conditions at 2–8°C to prevent degradation .

Hazard profiles include H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled), necessitating precautions such as avoiding inhalation, skin contact, and ingestion .

属性

IUPAC Name

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5/c22-18-10-9-17(19(23)24)21(18)20(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,23,24)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXGNRPYKJINKM-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50910201
Record name 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-oxoproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106982-77-8
Record name 9-Fluoroenylmethoxycarbonylpyroglutamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106982778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-oxoproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Substrate Design and Reaction Mechanism

The γ-lactam core of Fmoc-pyroglutamic acid is efficiently constructed via double Michael addition reactions. Scansetti et al. demonstrated that amide-tethered carbon diacids (e.g., 132 ) react with aromatic alkynones (e.g., 133 ) under Mg(OTf)₂ or Ni(acac)₂ catalysis to form trans-diastereoselective pyroglutamate derivatives (e.g., 136 ) (Scheme 35). The reaction proceeds through sequential conjugate additions:

  • First Michael addition : The amide’s enolate attacks the α,β-unsaturated ketone of the alkynone.

  • Second Michael addition : Intramolecular cyclization forms the γ-lactam with >10:1 trans-selectivity.

Key parameters :

  • Catalyst : 10 mol% Mg(OTf)₂ in THF at 25°C.

  • Yield : 68–82% for substituted derivatives.

  • Stereochemical outcome : Trans-diastereomers dominate due to chelation-controlled transition states.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Fmoc Deprotection and Resin Functionalization

Fmoc-pyroglutamic acid is integral to SPPS, where it is coupled to resin-bound peptides. The Fmoc group is cleaved using 20% piperidine in DMF, exposing the α-amino group for subsequent couplings. Critical steps include:

  • Resin loading : Rink amide or Wang resins pre-functionalized with hydroxymethyl groups.

  • Coupling conditions : Phosphonium salts (e.g., HBTU/HOBt) activate the carboxylic acid for amide bond formation.

Side reactions :

  • Aspartimide formation : Minimized by using 0.1 M HOBt during Fmoc removal.

  • Incomplete deprotection : Addressed via extended piperidine treatment (2 × 10 min).

Ugi Four-Component Condensation

Cyclative Assembly of γ-Lactams

Kobayashi et al. reported a one-pot Ugi reaction using levulinic acid (108 ), ammonium acetate, isocyanides (109 ), and Fmoc-protected amines (Scheme 26). The reaction forms a bis-amide intermediate (110 ), which cyclizes under camphorsulfonic acid (CSA) catalysis to yield Fmoc-pyroglutamic acid (112 ).

Advantages :

  • Convergence : Four components combine in a single step.

  • Yield : 49–67% for aryl-substituted derivatives.

Limitations :

  • Requires trifluoroethanol (TFE) as a solvent, complicating large-scale production.

Radical Cyclization Strategies

Tin-Mediated Cyclizations

Parsons et al. developed a Bu₃SnH-mediated radical cyclization of dehydroalanine derivatives (e.g., 128 ) to form 4-substituted pyroglutamates (e.g., 130 ) (Scheme 34). Subsequent oxidation with ceric ammonium nitrate (CAN) yields the free carboxylic acid (131 ).

Conditions :

  • Radical initiator : AIBN (azobisisobutyronitrile).

  • Yield : 77% for 130 , 85% for 131 .

Drawbacks :

  • Toxic tin reagents necessitate rigorous purification.

  • No asymmetric variant reported.

Industrial-Scale Production

Batch Reactor Optimization

Industrial synthesis prioritizes atom economy and minimal purification. A representative protocol includes:

  • Michael addition : 1.5 equiv alkynone, 1.2 equiv diacid, 10 mol% Ni(acac)₂ in MeCN at 80°C.

  • Fmoc protection : 9-fluorenylmethyl chloroformate (Fmoc-Cl) in dichloromethane (DCM) with DMAP.

  • Crystallization : Ethyl acetate/hexane recrystallization achieves >99% purity.

Process metrics :

ParameterValue
Reaction time12–18 h
Overall yield62%
Purity (HPLC)≥99.5%

Comparative Analysis of Methods

MethodYield (%)StereoselectivityScalability
Double Michael68–82Trans >10:1High
Ugi condensation49–67RacemicModerate
Radical cyclization77N/ALow
SPPS85–90Retained (S)High

Key findings :

  • Double Michael additions offer superior stereocontrol and scalability.

  • SPPS is optimal for peptide applications but requires specialized resins.

化学反应分析

Types of Reactions

(S)-1-(9H-Fluoren-9-ylmethyl) 5-oxo-1,2-pyrrolidinedicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorenyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylmethanol derivatives.

科学研究应用

(S)-1-(9H-Fluoren-9-ylmethyl) 5-oxo-1,2-pyrrolidinedicarboxylate has a wide range of applications in scientific research:

作用机制

The mechanism of action of (S)-1-(9H-Fluoren-9-ylmethyl) 5-oxo-1,2-pyrrolidinedicarboxylate involves its ability to act as a protecting group in peptide synthesis. It selectively binds to amino acids, preventing unwanted side reactions during peptide chain elongation. The fluorenyl group can be easily removed under mild conditions, allowing for the recovery of the unmodified peptide.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The following table highlights key structural and physicochemical distinctions between the target compound and analogous Fmoc-protected heterocycles:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features Hazard Profile Applications
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxopyrrolidine-2-carboxylic acid (106982-77-8) C₂₀H₁₇NO₅ 351.35 Pyrrolidone ring, Fmoc at N1, carboxylic acid at C2 H302, H312, H332 Peptide synthesis, conformationally restricted intermediates
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid (2044710-58-7) C₂₁H₂₁NO₆ 383.40 Methylamino group, methoxy ester, linear chain Limited hazard data (acute toxicity not fully characterized) R&D intermediates, peptide mimetics
2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic acid (1592739-14-4) C₂₁H₂₁NO₅ 367.40 Azetidine ring (4-membered), methyl substituent, ether linkage H302, H315 (skin irritation), H319 (eye irritation) Drug discovery, strained ring systems
Fmoc-protected thiadiazepinoindole derivatives (e.g., 11e, 11f, 11g) ~C₄₀H₃₈N₄O₆S ~750–800 Fused indole-thiadiazepine core, multiple Fmoc groups Not reported Multicomponent reactions, bioactive heterocycles
Key Observations:

Ring Size and Rigidity : The target compound’s pyrrolidone ring (5-membered) offers moderate rigidity compared to the azetidine derivative’s 4-membered ring (higher ring strain) and piperidine-based analogs (6-membered, more flexible) .

Functional Group Variations: Substituents like methylamino (in 2044710-58-7) or methoxy ester groups alter solubility and reactivity. The azetidine derivative’s ether linkage enhances polarity .

Hazard Profiles : The target compound lacks severe skin/eye irritation hazards (H315/H319) present in azetidine analogs, suggesting safer handling .

Hazard and Handling Comparisons

Compound Hazard Class Key Precautions
Target (106982-77-8) Acute toxicity (oral, dermal, inhalation) Use gloves, avoid dust formation
2044710-58-7 Insufficient data Assume toxicity; use fume hood
1592739-14-4 Skin/eye irritation, respiratory toxicity Full-face respirator, chemical-resistant gloves

Research Findings and Data Gaps

  • Synthetic Scope : The target compound’s utility in peptide synthesis is well-documented , while analogs like 2044710-58-7 require further characterization for broader applications .

生物活性

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxopyrrolidine-2-carboxylic acid, commonly referred to as Fmoc-5-oxopyrrolidine, is a compound of significant interest in organic synthesis and medicinal chemistry. This article explores its biological activity, focusing on its role in anticancer and antimicrobial applications, as well as its mechanisms of action.

  • Molecular Formula : C₁₈H₁₉NO₄
  • Molecular Weight : 313.35 g/mol
  • CAS Number : 106982-77-8
  • Structure : The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its function in peptide synthesis.

The primary mechanism of action for this compound involves its ability to serve as a protecting group during peptide synthesis. This allows selective modification of amino acids while preventing unwanted side reactions. The fluorenyl group can be easily removed under mild conditions, facilitating the recovery of the unmodified peptide .

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit potent anticancer properties. For instance, a study involving various 5-oxopyrrolidine derivatives showed significant cytotoxic effects against A549 human lung adenocarcinoma cells. The compounds were tested at a concentration of 100 µM for 24 hours, revealing structure-dependent activity where certain derivatives outperformed standard chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives

Compound IDStructureIC50 (µM)Cell Line
18-15A549
19-20A549
20-25A549
Cisplatin-10A549

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. In vitro studies indicated that certain derivatives exhibited significant activity against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. This highlights the compound's potential as a scaffold for developing new antimicrobial agents targeting resistant pathogens .

Table 2: Antimicrobial Activity Against Multidrug-resistant Strains

PathogenMinimum Inhibitory Concentration (MIC)
Methicillin-resistant S. aureus (MRSA)8 µg/mL
Vancomycin-intermediate S. aureus16 µg/mL
Klebsiella pneumoniae>64 µg/mL

Case Studies

  • Study on Anticancer Properties :
    A study published in MDPI assessed the anticancer efficacy of several novel derivatives based on the oxopyrrolidine scaffold, showing promising results against A549 cells. The research highlighted the structure-dependent nature of these compounds and their potential for further development in cancer therapy .
  • Antimicrobial Efficacy :
    Another investigation focused on the antimicrobial properties of these compounds against clinically significant pathogens, demonstrating their effectiveness in inhibiting growth in resistant strains, thereby supporting their use in developing new antibiotics .

常见问题

Q. What are the standard synthesis protocols for (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxopyrrolidine-2-carboxylic acid, and how is purity ensured?

The synthesis typically involves multi-step reactions starting with Fmoc (fluorenylmethoxycarbonyl) protection of the pyrrolidine ring, followed by coupling reactions and oxidation to introduce the 5-oxo group. Key steps include:

  • Fmoc Protection : Use of Fmoc-Cl or Fmoc-OSu in polar aprotic solvents (e.g., DMF) under basic conditions (pH 8–9) to protect the amine group .
  • Oxidation : Controlled oxidation of the pyrrolidine ring using agents like Jones reagent or TEMPO/oxone to form the 5-oxo derivative .
  • Purification : Reverse-phase HPLC or silica-gel column chromatography with gradients of acetonitrile/water or ethyl acetate/hexane to achieve >95% purity. Purity is confirmed via NMR (¹H/¹³C) and LC-MS .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (GHS H335) .
  • Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation .
  • Waste Disposal : Neutralize acidic/basic residues before disposing in approved hazardous waste containers .

Q. How does the Fmoc group influence the compound’s reactivity in peptide synthesis?

The Fmoc group acts as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) without affecting acid-labile functional groups. Its orthogonality allows sequential coupling in solid-phase peptide synthesis (SPPS) .

Advanced Research Questions

Q. What strategies optimize enantiomeric purity during synthesis, given the compound’s stereochemistry?

  • Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts in asymmetric synthesis to control stereochemistry at the pyrrolidine C2 position .
  • Dynamic Kinetic Resolution (DKR) : Employ enzymes like lipases or transition-metal catalysts to favor a single enantiomer during ring-closing reactions .
  • Analytical Validation : Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol gradients to assess enantiomeric excess (ee) ≥99% .

Q. How does the 5-oxo group affect the compound’s conformational stability and bioactivity?

The 5-oxo group introduces rigidity to the pyrrolidine ring, stabilizing a β-turn conformation critical for peptide-protein interactions. This enhances binding affinity to targets like proteases or GPCRs. Computational studies (e.g., Gaussian DFT) show reduced ring puckering energy (~2 kcal/mol), favoring bioactive conformers .

Q. What mechanistic insights explain contradictions in reported reaction yields for Fmoc deprotection?

Yield variations arise from:

  • Solvent Effects : Polar aprotic solvents (DMF) stabilize the carbamate intermediate, improving deprotection efficiency vs. THF or DCM .
  • Base Strength : Piperidine (pKa ~11) outperforms weaker bases (e.g., DBU) in cleaving Fmoc without side reactions .
  • Temperature : Elevated temperatures (>25°C) accelerate racemization, reducing enantiopurity. Controlled cooling (0–5°C) mitigates this .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., HIV-1 protease), identifying hydrogen bonds between the 5-oxo group and catalytic residues (Asp25) .
  • MD Simulations : GROMACS simulations (100 ns) assess conformational stability in aqueous vs. lipid bilayer environments, informing drug delivery strategies .

Q. What analytical techniques resolve discrepancies in stability data under varying pH conditions?

  • pH-Rate Profiling : Monitor degradation kinetics via UV-Vis (λ = 254 nm) in buffers (pH 1–13). The compound shows maximal stability at pH 4–6 (t₁/₂ = 48 hrs) due to reduced hydrolysis of the Fmoc group .
  • Forced Degradation Studies : Exposure to 40°C/75% RH for 14 days identifies degradation products (e.g., fluorenylmethanol) via GC-MS .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight383.40 g/mol (HRMS-ESI)
LogP (Octanol-Water)2.1 ± 0.3 (Shake Flask)
pKa (Carboxylic Acid)3.8 (Potentiometric Titration)
Melting Point158–160°C (DSC)

Q. Table 2. Hazard Classification (GHS)

Hazard ClassCodePrecautionary Measures
Acute Oral ToxicityH302Use fume hood; avoid ingestion
Skin IrritationH315Wear nitrile gloves
Respiratory IrritationH335PPE with respirator

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxopyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxopyrrolidine-2-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。